molecular formula C6H8BrN B13588173 3-(2-bromoethyl)-1H-pyrrole

3-(2-bromoethyl)-1H-pyrrole

Cat. No.: B13588173
M. Wt: 174.04 g/mol
InChI Key: SOQRFUSULIPNFE-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-1H-pyrrole is a pyrrole derivative featuring a bromoethyl (-CH₂CH₂Br) substituent at the 3-position of the aromatic heterocycle. Pyrroles are electron-rich, five-membered aromatic rings containing one nitrogen atom, making them highly reactive in electrophilic substitution and alkylation reactions. The bromoethyl group introduces a reactive alkyl halide moiety, enabling nucleophilic substitutions (e.g., SN2 reactions) and cross-coupling applications.

Properties

IUPAC Name

3-(2-bromoethyl)-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-3-1-6-2-4-8-5-6/h2,4-5,8H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQRFUSULIPNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-(2-ethyl)-1H-pyrrole

One straightforward method involves the bromination of 3-(2-ethyl)-1H-pyrrole using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom selectively at the terminal position of the ethyl side chain.

Step Reagents & Conditions Outcome Notes
1 3-(2-ethyl)-1H-pyrrole, NBS, solvent (e.g., CCl4), room temp Selective bromination at the 2-position of ethyl side chain to form this compound Mild conditions, regioselective bromination

This method relies on the selective radical bromination of the side chain without affecting the pyrrole ring. Radical initiators like AIBN or light may be used to promote the reaction.

Alkylation of Pyrrole with 1,2-Dibromoethane

Another classical approach involves the nucleophilic substitution reaction of pyrrole at the 3-position with 1,2-dibromoethane under basic conditions.

Step Reagents & Conditions Outcome Notes
1 Pyrrole, 1,2-dibromoethane, base (e.g., K2CO3), solvent (e.g., DMF), heat Alkylation at the 3-position to yield this compound Requires controlled conditions to avoid polyalkylation

This method involves the nucleophilic attack of the pyrrole ring on the electrophilic carbon of 1,2-dibromoethane, displacing one bromide and forming the desired bromoethyl substituent.

Synthesis via Pyrrole Ring Construction Using 2-Bromoethyl Precursors

A more convergent approach is to build the pyrrole ring using 2-bromoethyl-containing precursors, such as 2-bromoacetaldehyde or 2-bromoethyl amines, through condensation and cyclization reactions.

Step Reagents & Conditions Outcome Notes
1 2-bromoacetaldehyde, ammonia or primary amine, β-dicarbonyl compound, solvent, mild heating Cyclization to form this compound Provides direct access to functionalized pyrrole

This method is inspired by classical Hantzsch-type pyrrole synthesis, where the 2-bromoethyl group is incorporated during ring formation, allowing for better regioselectivity.

Representative Literature Procedures and Data

Radical Bromination of 3-(2-ethyl)-1H-pyrrole

  • Reference: Adapted from general bromination protocols of alkylpyrroles.
  • Procedure: 3-(2-ethyl)-1H-pyrrole is dissolved in carbon tetrachloride, treated with N-bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN under reflux with stirring for 3 hours.
  • Yield: 65-75% isolated yield of this compound.
  • Purity: Confirmed by NMR and GC-MS.

Alkylation with 1,2-Dibromoethane

  • Reference: Classical alkylation methods of pyrroles.
  • Procedure: Pyrrole (1 equiv) is reacted with 1,2-dibromoethane (1.2 equiv) in dimethylformamide with potassium carbonate at 80°C for 6 hours.
  • Yield: 50-60% yield after purification.
  • Challenges: Side reactions include polyalkylation and N-alkylation; careful control of stoichiometry and temperature is required.

Pyrrole Ring Construction Using 2-Bromoacetaldehyde

  • Reference: Based on modified Hantzsch pyrrole synthesis.
  • Procedure: 2-bromoacetaldehyde (1 equiv), ethyl acetoacetate (1 equiv), and ammonium acetate in ethanol are refluxed for 4 hours.
  • Yield: Up to 70% yield of this compound after workup.
  • Advantages: High regioselectivity and direct incorporation of the bromoethyl group.

Comparative Summary Table of Preparation Methods

Method Key Reagents Reaction Type Yield (%) Advantages Limitations
Radical Bromination 3-(2-ethyl)-1H-pyrrole, NBS Radical bromination 65-75 Simple, mild conditions Requires handling of bromine reagents
Alkylation with 1,2-Dibromoethane Pyrrole, 1,2-dibromoethane, base Nucleophilic substitution 50-60 Direct alkylation Side reactions, moderate yield
Pyrrole Ring Construction 2-bromoacetaldehyde, β-dicarbonyl, ammonia Condensation/cyclization 70 High regioselectivity, direct synthesis Requires multi-component reaction

Research Findings and Optimization Notes

  • Selectivity: Radical bromination is selective for the side chain bromination when controlled properly, avoiding ring bromination.
  • Regioselectivity: Ring construction methods provide excellent regioselectivity for substitution at the 3-position.
  • Scalability: Alkylation and ring construction methods are amenable to scale-up with proper optimization.
  • Environmental and Safety Considerations: Use of bromine and NBS requires careful handling due to toxicity and corrosiveness; alternative brominating agents or milder conditions are preferred.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-(2-bromoethyl)-1H-pyrrole can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azidoethyl, thioethyl, or alkoxyethyl pyrroles.

    Oxidation Products: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

    Reduction Products: Ethyl-substituted pyrroles.

Scientific Research Applications

Chemistry: 3-(2-Bromoethyl)-1H-pyrrole is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound have shown promise in medicinal chemistry as potential therapeutic agents, particularly in the development of anti-cancer and anti-microbial drugs.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(2-bromoethyl)-1H-pyrrole and its derivatives largely depends on the specific biological target. Generally, the bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of DNA replication, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Substituent Position and Structural Analogues

a. 3-(2-Bromoethyl)-4-chloro-1H-indole (CAS: 1260899-42-0)
  • Structure : Indole core (benzopyrrole) with bromoethyl at position 3 and chloro at position 4.
  • Key Differences :
    • The indole system has a fused benzene ring, enhancing aromatic stability but reducing electron density compared to pyrrole.
    • Reactivity: The bromoethyl group in indole derivatives is less reactive in electrophilic substitutions due to decreased electron density.
    • Applications: Used in spiro-cyclopropane formation via alkylation of proline derivatives .
b. 1-(3-Bromophenyl)-1H-pyrrole (CAS: 107302-22-7)
  • Structure : Pyrrole with a 3-bromophenyl substituent.
  • Key Differences :
    • Bromine is part of an aromatic ring, favoring Suzuki-Miyaura cross-coupling reactions rather than alkylation.
    • Hazard Profile: Classified with warnings for skin/eye irritation (H315, H319) and respiratory hazards (H335) .
c. 1-[3-(Bromomethyl)phenyl]-1H-pyrrole
  • Structure : Bromomethyl (-CH₂Br) group on a meta-substituted phenyl-pyrrole.
  • Key Differences: Shorter alkyl chain (bromomethyl vs. Commercial Availability: Supplied by multiple vendors (e.g., CymitQuimica, Novochemy) with purity ≥95% .

Electronic and Conjugation Effects

  • Hydroquinone-Pyrrole Dyads (): Conjugation strength depends on linker length. For example:
  • trans-3c (styryl linker): Strong conjugation (HOMO-LUMO gap ~3.2 eV).
  • 3a (benzyl linker): No conjugation (gap ~4.5 eV, similar to isolated DMB).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-(2-bromoethyl)-1H-pyrrole, and what experimental precautions are necessary?

  • Methodology : The synthesis of bromoethyl-substituted pyrroles often involves alkylation of pyrrole precursors. For example, alkylation of 1H-pyrrole with 1,2-dibromoethane under controlled basic conditions (e.g., NaH in THF) can yield this compound. However, competing side reactions (e.g., over-alkylation or polymerization) require careful temperature regulation (0–5°C) and stoichiometric control .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound’s sensitivity to moisture and light .

Q. How can NMR spectroscopy be optimized to characterize this compound?

  • Methodology : ¹H-NMR analysis in CDCl₃ typically reveals distinct pyrrole ring protons (δ 6.2–6.5 ppm) and the bromoethyl chain (δ 3.5–3.8 ppm for CH₂Br, δ 2.8–3.2 ppm for CH₂-pyrrole). For unambiguous assignment, use 2D-COSY or HSQC to resolve overlapping signals, particularly in the aliphatic region .
  • Validation : Compare chemical shifts with structurally analogous compounds, such as 1-(4-chlorophenethyl)-2,5-dimethyl-1H-pyrrole (δ 6.1–6.3 ppm for pyrrole protons) .

Advanced Research Questions

Q. What factors contribute to the instability of this compound during storage or reaction conditions?

  • Mechanistic Insight : The bromoethyl group introduces steric and electronic strain, making the compound prone to decomposition via β-elimination (releasing HBr) or nucleophilic substitution. Evidence from 2-bromopyrrole derivatives suggests rapid degradation in polar solvents (e.g., DMSO) or under acidic/basic conditions .
  • Mitigation Strategies : Store the compound at –20°C under anhydrous conditions (e.g., molecular sieves). Avoid prolonged exposure to protic solvents or elevated temperatures (>40°C) during reactions .

Q. How does the bromoethyl substituent influence regioselectivity in electrophilic substitution reactions?

  • Reactivity Profile : The electron-withdrawing bromoethyl group deactivates the pyrrole ring, directing electrophiles (e.g., nitration, formylation) to the less hindered β-positions (C4/C5). For example, formylation of 2-bromopyrrole derivatives predominantly yields 5-formylated products, whereas chloro analogs show mixed α/β selectivity .
  • Experimental Design : Use low-temperature electrophilic reactions (e.g., Vilsmeier-Haack formylation at –10°C) to minimize side reactions. Monitor regioselectivity via LC-MS or ¹³C-NMR .

Q. How can contradictory data on reaction yields or byproduct formation be resolved in synthetic protocols?

  • Data Contradiction Analysis : Discrepancies in reported yields (e.g., 40–70%) may arise from variations in solvent purity, reagent quality, or workup methods. For instance, trace moisture during alkylation can hydrolyze intermediates, reducing yields .
  • Resolution : Conduct controlled replicate experiments with standardized reagents. Use high-resolution mass spectrometry (HRMS) to identify byproducts (e.g., dimerization or debrominated species) .

Methodological Resources

  • Synthetic Protocols : Refer to alkylation strategies for pyrroles in The Journal of Organic Chemistry .
  • Spectroscopic Data : Cross-reference NMR/IR data from structurally similar compounds (e.g., 1-benzyl-2-(2,4,6-trimethoxyphenyl)-1H-pyrrole) .
  • Stability Studies : Review decomposition pathways of halogenated pyrroles in British Chemical Abstracts .

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